Methyl glycinate

Carbon Acidity Enolate Formation Deprotonation Kinetics

Methyl glycinate (CAS 616-34-2, C3H7NO2, MW 89.09 g/mol) is the methyl ester of the amino acid glycine, existing as a colorless to pale yellow liquid with a density of 1.0±0.1 g/cm³, a boiling point of 82.1±13.0 °C at 760 mmHg, and a flash point of −42.1±17.4 °C. The compound exhibits poor water solubility but high solubility in common organic solvents such as chloroform, acetone, and ethyl acetate.

Molecular Formula C3H7NO2
Molecular Weight 89.09 g/mol
CAS No. 616-34-2
Cat. No. B1584228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl glycinate
CAS616-34-2
Synonymsglycine methyl ester
glycine methyl ester hydrochloride
glycine methyl ester, conjugate monoacid
Molecular FormulaC3H7NO2
Molecular Weight89.09 g/mol
Structural Identifiers
SMILESCOC(=O)CN
InChIInChI=1S/C3H7NO2/c1-6-3(5)2-4/h2,4H2,1H3
InChIKeyKQSSATDQUYCRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Glycinate (CAS 616-34-2): Baseline Properties and Procurement Considerations


Methyl glycinate (CAS 616-34-2, C3H7NO2, MW 89.09 g/mol) is the methyl ester of the amino acid glycine, existing as a colorless to pale yellow liquid with a density of 1.0±0.1 g/cm³, a boiling point of 82.1±13.0 °C at 760 mmHg, and a flash point of −42.1±17.4 °C . The compound exhibits poor water solubility but high solubility in common organic solvents such as chloroform, acetone, and ethyl acetate . Methyl glycinate serves as a versatile intermediate in organic synthesis, peptide chemistry, and pharmaceutical manufacturing .

Why Methyl Glycinate Cannot Be Interchanged with Other Glycine Esters Without Experimental Validation


Glycine esters of different alkyl chain lengths (methyl, ethyl, isopropyl, tert-butyl, benzyl) exhibit substantial variability in reactivity, solubility, enzymatic recognition, and steric profile that precludes generic substitution. In chemoenzymatic polymerization studies using papain, the benzyl ester of glycine achieved far greater polymerization efficiency than the methyl ester [1]. Similarly, the nucleophilic addition capacity of glycine ethyl ester to Gd@C82 metallofullerene cages permitted attachment of up to eight ester groups, whereas the methyl ester was limited to a maximum of only four groups due to solubility differences in alcohol and toluene [2]. Carboxypeptidase Y-catalyzed transacylation reactions demonstrate that increasing the size of the ester group from methyl to ethyl to propyl results in a drastic decrease in oligomerization degree [3]. These findings underscore that ester group identity fundamentally alters the performance of glycine esters in catalytic and synthetic applications, making substitution without re-optimization inadvisable for scientific and industrial users.

Methyl Glycinate: Head-to-Head Quantitative Differentiation Evidence


Methyl Glycinate Carbon Acidity (pKa 21.0) vs. Glycine Zwitterion (pKa 28.9): Quantified C-H Activation Potential

Methyl glycinate (+H3NCH2CO2Me) exhibits a carbon acidity pKa of 21.0 ± 1.0, which is 7.9 units lower (i.e., ~80 million times more acidic at the α-carbon) than that of the parent glycine zwitterion (+H3NCH2CO2−, pKa = 28.9 ± 0.5) [1]. This dramatic enhancement in carbon acidity translates directly to more facile enolate generation under milder basic conditions, enabling α-carbon functionalization chemistry that is kinetically prohibitive with unesterified glycine.

Carbon Acidity Enolate Formation Deprotonation Kinetics

Nucleophilicity Quantification: Methyl Glycinate N Parameter 12.08 (in Water) from Mayr Reactivity Database

The nucleophilicity of methyl glycinate has been quantitatively characterized by the Mayr reactivity parameters: N parameter = 12.08, sN parameter = 0.60 in water solvent [1]. These parameters allow for quantitative prediction of reaction rates with electrophiles of known electrophilicity (E) using the Mayr-Patz equation log k = sN(N + E), providing a rigorous, transferable benchmark for reactivity comparison against other N-nucleophiles including other amino acid esters.

Nucleophilicity Reactivity Parameters Mayr Database

Base Hydrolysis Rate Enhancement in Pd(II) Complexes: Methyl Glycinate (2.8×10⁷-fold) vs. Ethyl Glycinate (4×10⁴-fold)

In mixed-ligand complexes with ethylenediaminepalladium(II) [Pd(en)L]²⁺, methyl glycinate (gly-OMe) exhibits a 2.8×10⁷-fold rate enhancement for base hydrolysis relative to the uncomplexed ester, compared to a 4×10⁴-fold enhancement for ethyl glycinate (gly-OEt) [1]. Both methyl and ethyl glycinate esters were studied under identical pH-stat kinetic conditions, establishing that methyl glycinate achieves substantially greater hydrolytic activation in this catalytic system.

Metal-Complex Hydrolysis Palladium Catalysis Kinetics

Enzymatic Polymerization Efficiency: Methyl Ester Substantially Less Efficient than Benzyl Ester in Papain-Catalyzed Peptide Synthesis

In chemoenzymatic polymerization of amino acid monomers using papain as the catalyst, the benzyl ester group of glycine dramatically outperforms the methyl ester in polymerization efficiency [1]. The methyl ester yields substantially lower peptide formation than the benzyl ester, which allowed papain to equally polymerize alanine and glycine despite their differing affinities toward the enzyme [1]. The ester group identity drastically affects both polymerization efficiency and substrate specificity of the protease [1].

Chemoenzymatic Polymerization Papain Peptide Synthesis

Nucleophilic Addition to Metallofullerene: Methyl Ester Maximum 4 Groups vs. Ethyl Ester 8 Groups

In nucleophilic addition reactions to Gd@C82 metallofullerene cages, the maximum number of glycine ester groups that can be added is dictated by ester solubility: glycine ethyl ester permits attachment of up to eight groups due to superior solubility in alcohol and toluene, whereas glycine methyl ester is limited to a maximum of only four groups [1].

Metallofullerene Nucleophilic Addition Solubility-Dependent Reactivity

Oligomerization Yield in Carboxypeptidase Y Transacylation: Methyl Ester 25-30% vs. Decreased Yields with Larger Esters

In carboxypeptidase Y-catalyzed transacylation reactions, the methyl esters of hydrophilic amino acids are incorporated in yields ranging from 25-30%, whereas increasing the size of the ester group from methyl to ethyl to propyl results in a drastic decrease in the degree of oligomerization [1]. This establishes methyl glycinate as having the highest oligomerization yield among the homologous series of glycine alkyl esters in this enzymatic system.

Carboxypeptidase Y Transacylation Oligomerization

Methyl Glycinate: Evidence-Based Application Scenarios


Pharmaceutical Intermediate: Synthesis of Pyrethroid Insecticides (菊酸/二氯菊酸) and Iprodione Fungicide

Methyl glycinate salt (as the hydrochloride) serves as a critical intermediate in the industrial production of chrysanthemic acid and dichlorochrysanthemic acid (菊酸/二氯菊酸), which are key building blocks for pyrethroid insecticides, and iprodione (异菌脲), a widely used dicarboximide fungicide . This established industrial supply chain validates the compound's practical utility in agrochemical manufacturing at commercial scale. Procurement decisions for agrochemical intermediate synthesis should consider methyl glycinate salt (CAS 5680-79-5) as the industry-standard form for these applications.

α-Carbon Functionalization and Enolate Chemistry

Based on the quantified carbon acidity data (pKa = 21.0 ± 1.0, representing a 7.9-unit enhancement over glycine zwitterion) , methyl glycinate is specifically suited for synthetic routes requiring α-carbon deprotonation and enolate formation under mild basic conditions. This includes asymmetric synthesis of unnatural amino acids via Schiff base chemistry, Michael additions, and alkylation reactions at the α-position. Users should select methyl glycinate over unesterified glycine when C-H activation at the α-carbon is required without harsh base conditions.

Palladium-Catalyzed Transformations of Amino Acid Derivatives

The 2.8×10⁷-fold rate enhancement for base hydrolysis of methyl glycinate in Pd(en) complexes, which is approximately 700-fold greater than the corresponding enhancement for ethyl glycinate (4×10⁴-fold) , positions methyl glycinate as the preferred substrate for palladium-mediated amino acid ester activation and hydrolysis studies. Researchers investigating metal-catalyzed transformations of amino acid derivatives should prioritize methyl glycinate when reaction rate and catalyst efficiency are critical parameters.

Carboxypeptidase Y-Catalyzed Peptide Bond Formation

The 25-30% incorporation yield of methyl glycinate in carboxypeptidase Y-catalyzed transacylation, contrasted with the drastic decrease in oligomerization observed with ethyl, propyl, and tert-butyl esters , establishes methyl glycinate as the optimal glycine ester for this enzymatic synthetic methodology. Researchers employing carboxypeptidase Y for peptide synthesis should select the methyl ester form to maximize product yield.

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